4-(3,5-Dimethoxyphenyl)phenol

Description

The exact mass of the compound this compound, 95% is 230.094294304 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

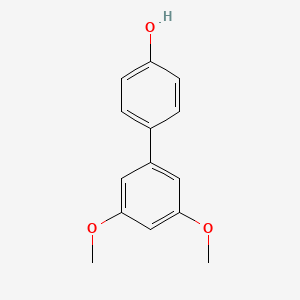

IUPAC Name |

4-(3,5-dimethoxyphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRLLKKLNLKAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677000 |

Source

|

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495416-58-5 |

Source

|

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Disambiguating CAS 500-99-2 and CAS 537-42-8: Structural, Mechanistic, and Methodological Distinctions

Executive Summary: The Nomenclature Trap

In drug development and analytical chemistry, structural nomenclature is the bedrock of reproducibility. However, database truncation and misnomers frequently derail assay development and inventory management. A classic example encountered in the field is the phantom identifier "4-(3,5-Dimethoxyphenyl)phenol" .

Strictly speaking, this chemical string designates a biphenyl compound where the hydroxyl group and the methoxy groups reside on separate aromatic rings—making it a structural isomer of aucuparin (2,6-dimethoxy-4-phenylphenol)[1], a well-documented phytoalexin found in Sorbus aucuparia[2]. However, in the vast majority of commercial inquiries and automated databases, this string is a truncated misnomer for Pterostilbene (IUPAC: 4-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol)[3], where the critical "ethenyl" bridge has been erroneously omitted.

This truncation error cascades into supply chains, frequently conflating the active stilbenoid API (CAS 537-42-8) with its synthetic precursor and structural building block, 3,5-Dimethoxyphenol (CAS 500-99-2). As a Senior Application Scientist, I have designed this whitepaper to provide a definitive disambiguation of these compounds, detailing their structural causality, mechanistic pathways, and self-validating analytical protocols.

Structural & Chemical Disambiguation

To resolve the nomenclature overlap, we must isolate the compounds by their exact physicochemical properties. CAS 500-99-2 is a simple phenolic building block used in the bottom-up synthesis of complex polyphenols. In contrast, CAS 537-42-8 (Pterostilbene) is a naturally occurring dimethylated analog of resveratrol, possessing an ethenyl linker that confers distinct lipophilicity and bioactivity[3].

Quantitative Data Summary

| Property | 3,5-Dimethoxyphenol | Pterostilbene |

| CAS Number | 500-99-2 | 537-42-8 |

| IUPAC Name | 3,5-dimethoxyphenol | 4-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol |

| Molecular Formula | C₈H₁₀O₃ | C₁₆H₁₆O₃ |

| Molecular Weight | 154.16 g/mol | 256.30 g/mol |

| Structural Class | Phenol (Precursor) | Stilbenoid (Bioactive API) |

| Primary Application | Synthetic building block / Biomarker | Antioxidant / Nrf2 Activator |

| UV Maxima (λmax) | ~254 nm | ~306 nm |

Mechanistic Pathways: Pterostilbene Bioactivity

The causality behind choosing Pterostilbene (CAS 537-42-8) over its precursor for therapeutic assays lies in its unique pharmacophore. The ethenyl bridge and dual methoxy groups significantly enhance its cellular permeability compared to unmethylated stilbenes. Once intracellular, Pterostilbene acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3], a master regulator of antioxidant defense.

Pterostilbene dual-action Nrf2 activation and ROS scavenging pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratories must employ self-validating systems to distinguish between the precursor and the API, and to verify the biological efficacy of the latter.

Protocol 1: HPLC Disambiguation Workflow

This protocol utilizes reversed-phase chromatography to exploit the massive lipophilicity gap between the two compounds.

HPLC workflow for disambiguating CAS 500-99-2 and 537-42-8.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 1.0 mg of the unknown sample. Dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution: Dilute the stock to 50 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

Chromatographic Setup: Equip an HPLC system with a C18 reversed-phase column (250 × 4.6 mm, 5 µm). Set the column oven to 30°C to stabilize backpressure.

-

Mobile Phase: Prepare an isocratic mobile phase of 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v). Degas thoroughly. Causality Note: TFA suppresses the ionization of the phenolic hydroxyl groups, sharpening the peaks.

-

Elution & Detection: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor via a Photo Diode Array (PDA) detector.

-

Data Validation: 3,5-Dimethoxyphenol (500-99-2) will elute significantly earlier (typically < 5 mins) and show a

at 254 nm. Pterostilbene (537-42-8) will be retained much longer due to the lipophilic ethenyl bridge and will exhibit a distinct

Protocol 2: In Vitro Nrf2 Activation Assay (Self-Validating)

Once CAS 537-42-8 is confirmed, its bioactivity must be validated.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293T cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct into a 96-well plate at

cells/well. -

Compound Treatment: Treat cells with varying concentrations (1, 5, 10, 20 µM) of verified Pterostilbene dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity).

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. This duration allows sufficient time for Keap1 disruption, Nrf2 nuclear translocation, and subsequent luciferase transcription.

-

Lysis and Detection: Lyse the cells using 50 µL of passive lysis buffer per well. Add 50 µL of luciferin substrate.

-

Causality Check (Self-Validation): Pre-treat a parallel set of control wells with a specific Nrf2 inhibitor (e.g., ML385) 1 hour prior to Pterostilbene exposure. A subsequent drop in luminescence in these wells validates that the primary signal is strictly Nrf2-dependent, ruling out off-target assay interference.

-

Quantification: Measure luminescence immediately using a microplate reader.

Conclusion

The conflation of 3,5-Dimethoxyphenol (CAS 500-99-2) and Pterostilbene (CAS 537-42-8) under the misnomer "this compound" is a critical error that can compromise drug discovery pipelines. By understanding the structural causality—specifically the presence of the ethenyl linker—researchers can easily disambiguate these compounds using targeted orthogonal methods like dual-wavelength HPLC and functional Nrf2 reporter assays.

References

-

Pterostilbene | C16H16O3 | CID 5281727 - PubChem (National Institutes of Health). Available at:[Link]

-

Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed (National Institutes of Health). Available at:[Link]

-

Aucuparin | C14H14O3 | CID 442508 - PubChem (National Institutes of Health). Available at:[Link]

Sources

- 1. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pterostilbene | C16H16O3 | CID 5281727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Aucuparin (4-Hydroxy-3,5-dimethoxybiphenyl): Structural, Biosynthetic, and Analytical Framework

An In-Depth Technical Guide for Drug Development Professionals and Phytochemists

Executive Summary

Aucuparin is a highly specialized biphenyl phytoalexin predominantly synthesized de novo by species within the rosaceous subtribe Pyrinae (Malinae), including economically vital crops like apples (Malus) and pears (Pyrus)[1]. Structurally characterized as 4-hydroxy-3,5-dimethoxybiphenyl (often denoted with prime numbering depending on ring priority, though IUPAC standardizes it as 2,6-dimethoxy-4-phenylphenol)[2], this compound serves as a primary chemical defense against fungal and bacterial pathogens[3]. This whitepaper dissects the structural causality, sequential biosynthesis, and self-validating analytical methodologies required for the isolation and quantification of aucuparin, providing a comprehensive framework for researchers in agricultural biotechnology and pharmacology.

Chemical Identity and Structural Architecture

The architectural core of aucuparin consists of a biphenyl scaffold, which provides a rigid, planar hydrophobic backbone. The substitution pattern on one of the phenyl rings—a hydroxyl group at the 4-position flanked by two methoxy groups at the 3 and 5 positions—is the defining feature of its chemical reactivity[2].

-

Steric and Electronic Causality : The dual methoxy groups exert an electron-donating effect via resonance, increasing the electron density of the aromatic ring. This makes the phenolic hydroxyl proton more labile, enhancing the molecule's radical scavenging capacity. Furthermore, the steric bulk of the methoxy groups protects the hydroxyl group from rapid degradation by non-specific peroxidases, prolonging the molecule's half-life in infected plant tissues[2].

-

Pharmacological Relevance : Beyond its role as a plant antibiotic, the specific 4-hydroxy-3,5-dimethoxy configuration allows aucuparin to interact with mammalian enzyme systems. Recent pharmacological screens have identified aucuparin as an inhibitor of NADPH-oxidase, demonstrating significant anti-inflammatory activity and the ability to inhibit pulmonary fibrosis in murine models[4].

Enzymatic Causality in the Biosynthetic Pathway

The biosynthesis of aucuparin is not a parallel assembly but a strict, sequential metabolic flux. The pathway is elicited by biotic stress (e.g., Venturia inaequalis or Erwinia amylovora infection)[3].

-

Scaffold Generation : The pathway initiates with Biphenyl Synthase (BIS), a type III polyketide synthase. BIS catalyzes the iterative condensation of one benzoyl-CoA starter unit with three malonyl-CoA extender units, yielding 3,5-dihydroxybiphenyl[3].

-

Regioselective Desymmetrization : An O-methyltransferase (MdOMT) methylates the 5-hydroxyl group to form 3-hydroxy-5-methoxybiphenyl[5]. Causality: This step is critical because the subsequent cytochrome P450 enzyme exhibits absolute substrate specificity; it will not hydroxylate the unmethylated precursor[3].

-

Cytochrome P450 Hydroxylation : Biphenyl 4-hydroxylase (B4H, specifically CYP736A107) inserts a hydroxyl group precisely at the 4-position, generating noraucuparin (3,4-dihydroxy-5-methoxybiphenyl)[3].

-

Terminal Methylation : A second O-methylation event completes the synthesis, yielding aucuparin (4-hydroxy-3,5-dimethoxybiphenyl)[6].

Caption: Enzymatic cascade of aucuparin biosynthesis in Pyrinae species.

Self-Validating Analytical Workflow for Quantification

As a Senior Application Scientist, I emphasize that any protocol for quantifying stress-induced metabolites must be a self-validating system. The following methodology ensures high chromatographic resolution and definitive structural confirmation[7].

Step-by-Step Methodology

Step 1: Biotic Elicitation and Control Establishment

-

Action : Cultivate Sorbus aucuparia cell suspension cultures. Elicit the experimental group with an autoclaved preparation of Venturia inaequalis (scab fungus)[5].

-

Causality & Validation : Phytoalexins are not constitutive; they are synthesized de novo. A mock-inoculated control flask (treated with sterile water) must be maintained. The absence of the aucuparin peak in the control validates that the detected compound is a genuine stress response, ruling out baseline matrix contamination[1].

Step 2: Biomass Harvesting and Extraction

-

Action : Harvest cells at 48–72 hours post-elicitation. Immediately lyophilize the biomass. Extract using 100% HPLC-grade methanol under sonication[7].

-

Causality : Lyophilization halts all enzymatic activity (preventing degradation of aucuparin by endogenous peroxidases) and ruptures cell walls, maximizing the extraction yield of the highly hydrophobic biphenyls[7].

Step 3: Isocratic HPLC-PDA Separation

-

Action : Inject the extract onto a reverse-phase Luna C18 column (250 × 4.6 mm, 5 μm). Use an isocratic mobile phase of 40:60 (v/v) 1 mM Trifluoroacetic acid (TFA) in water : Methanol. Detect via Photo Diode Array (PDA) at 254 nm[7].

-

Causality : The C18 stationary phase provides optimal hydrophobic retention for the biphenyl scaffold. The addition of TFA is critical; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration[7].

Step 4: ESI-MS/MS Structural Confirmation

-

Action : Couple the HPLC to an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) operating in negative ion mode[7].

-

Causality : The phenolic hydroxyl group of aucuparin readily loses a proton. Operating in negative mode yields a strong [M-H]- precursor ion at m/z 229, providing highly sensitive and specific structural confirmation against co-eluting matrix artifacts[7].

Caption: Self-validating analytical workflow for aucuparin quantification.

Quantitative Data Summary

To facilitate rapid comparison for drug development and agricultural screening, the core physicochemical and analytical parameters of aucuparin are summarized below.

Table 1: Physicochemical and Analytical Properties of Aucuparin

| Property / Parameter | Value / Description | Causality / Significance |

| IUPAC Name | 2,6-dimethoxy-4-phenylphenol | Standardized nomenclature for 4-hydroxy-3,5-dimethoxybiphenyl[2]. |

| Molecular Formula | C14H14O3 | Defines the biphenyl core with one hydroxyl and two methoxy groups[2]. |

| Molecular Weight | 230.26 g/mol | Essential for mass spectrometry precursor ion identification[2]. |

| ESI-MS/MS Ion | m/z 229 [M-H]- | Phenolic proton loss allows highly sensitive negative mode detection[7]. |

| HPLC Retention | Elutes post-noraucuparin | Increased hydrophobicity due to dual methoxy groups delays elution[7]. |

| UV Maxima (λmax) | ~254 nm | The conjugated biphenyl system provides strong UV absorbance[7]. |

| Biological Target | NADPH-oxidase | Inhibition leads to documented anti-inflammatory and anti-fibrotic effects[4]. |

References

- Source: Plant Physiology (Oxford Academic)

- Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis Source: ResearchGate URL

- Source: PubMed (NIH)

- Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans Source: Beilstein Journals URL

- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae Source: ResearchGate URL

- Source: PubChem (NIH)

- Aucuparin | NADPH-oxidase Source: TargetMol URL

Sources

- 1. BJOC - Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans [beilstein-journals.org]

- 2. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Aucuparin | NADPH-oxidase | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biphenyl Phytoalexins in Rosaceae: A Technical Guide to Defense Mechanisms & Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive analysis of biphenyl and dibenzofuran phytoalexins found within the Rosaceae family, specifically the subtribe Malinae (e.g., Malus, Pyrus, Sorbus). Unlike constitutive defenses, these compounds are de novo synthesized in response to biotic stress (e.g., Erwinia amylovora, Venturia inaequalis). For researchers and drug developers, these metabolites represent a distinct class of lipophilic antimicrobials with a unique biosynthetic origin involving Biphenyl Synthase (BIS) . This guide details their chemical architecture, biosynthetic pathways, validated extraction protocols, and translational potential in pharmaceutical applications.

Part 1: Chemical Architecture & Biosynthesis

Structural Classes

The primary phytoalexins in this group are divided into two structural scaffolds derived from a common biosynthetic origin:

-

Biphenyls: Two benzene rings connected by a single C–C bond.[1]

-

Key Compounds:Aucuparin , Noraucuparin , 2'-Methoxyaucuparin.

-

Characteristics: Highly lipophilic, allowing rapid membrane penetration.

-

-

Dibenzofurans: Tricyclic structures where the two benzene rings are fused by a furan ring.[1]

-

Key Compounds:Eriobofuran ,

-Cotonefuran, -

Characteristics: Structurally rigid, often exhibiting higher antifungal potency than their biphenyl precursors.

-

The Biosynthetic Pathway

The defining feature of this pathway is the enzyme Biphenyl Synthase (BIS) , a type-III polyketide synthase (PKS). Unlike chalcone synthase (CHS) which uses 4-coumaroyl-CoA, BIS preferentially utilizes Benzoyl-CoA as the starter unit.

Mechanism:

-

Initiation: BIS condenses one molecule of Benzoyl-CoA with three molecules of Malonyl-CoA.[3][4]

-

Cyclization: The linear tetraketide intermediate undergoes intramolecular cyclization (Claisen condensation) to form 3,5-Dihydroxybiphenyl .

-

Modification: Subsequent O-methylation and hydroxylation steps (mediated by OMTs and P450s) yield the final phytoalexins like Aucuparin.

Figure 1: The biosynthetic pathway of Rosaceae phytoalexins. The unique utilization of Benzoyl-CoA by Biphenyl Synthase (BIS) distinguishes this pathway from flavonoid biosynthesis.

Part 2: Mechanism of Action (MOA)

The antimicrobial efficacy of biphenyls and dibenzofurans relies on a multi-targeted approach, making resistance development less likely than with single-target synthetic drugs.

Membrane Disruption (Primary MOA)

Due to their lipophilic biphenyl core, compounds like Aucuparin partition into the fungal cell membrane.

-

Effect: Disruption of lipid bilayer integrity.

-

Result: Loss of membrane potential (

), leakage of intracellular electrolytes (

Oxidative Stress Induction

Upon cellular entry, these phytoalexins interfere with the fungal electron transport chain.

-

ROS Generation: They induce the accumulation of Reactive Oxygen Species (ROS) such as superoxide anions and hydrogen peroxide within the fungal cytosol.

-

Consequence: Oxidative damage to fungal DNA and essential metabolic enzymes, triggering apoptotic-like cell death.

Inhibition of Spore Germination

Experimental data confirms that Eriobofuran effectively inhibits the germination of conidia (spores) of Venturia inaequalis and Diplocarpon mali at concentrations as low as 10–50 µg/mL.

Part 3: Technical Core – Experimental Protocols

Elicitation Protocol (Induction)

Phytoalexins are absent in healthy tissue. For research, induction in cell suspension cultures is the most reproducible method.

System: Sorbus aucuparia or Malus domestica cell suspension cultures. Elicitor: Yeast Extract (YE) or Erwinia amylovora lysate.

-

Preparation: Maintain cell cultures in Linsmaier and Skoog (LS) medium at 25°C in the dark.

-

Elicitation: Add autoclaved Yeast Extract (4–5 g/L final concentration) to the suspension during the exponential growth phase (Day 4–5 after subculturing).

-

Incubation: Incubate on a rotary shaker (120 rpm) for 18–24 hours . (Note: BIS mRNA peaks at ~6 hours; metabolite accumulation peaks at 18–24 hours).

Extraction & Purification Workflow

Objective: Isolate lipophilic phenolic compounds from the aqueous culture medium and cells.

-

Harvest: Separate cells from the medium via vacuum filtration. (Note: Biphenyls are often secreted into the medium).

-

Extraction (Medium): Partition the culture filtrate 3x with Ethyl Acetate (EtOAc) .

-

Extraction (Cells): Freeze-dry cells, grind to a powder, and extract with Methanol (MeOH) .

-

Concentration: Combine organic phases, dry over anhydrous

, and evaporate to dryness under reduced pressure. -

Reconstitution: Dissolve the residue in HPLC-grade Methanol.

Analytical Profiling (HPLC & GC-MS)

Method A: HPLC-DAD (Quantification)

-

Column: C18 Reverse Phase (e.g., Luna C18, 250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase:

-

Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).[5]

-

Solvent B: Methanol (or Acetonitrile).

-

-

Gradient: 40% B to 100% B over 30 minutes.

-

Detection: UV at 254 nm (characteristic absorption for biphenyls) and 280 nm .

Method B: GC-MS (Structural Confirmation)

-

Derivatization: Required for hydroxylated biphenyls. Treat extract with BSTFA + 1% TMCS at 70°C for 30 min to form Trimethylsilyl (TMS) derivatives.

-

Identification: Compare mass spectra with standards (Aucuparin

parent ion).

Figure 2: Experimental workflow for the induction, extraction, and analysis of Rosaceae phytoalexins.

Part 4: Therapeutic Translation & Drug Development

Comparative Bioactivity Data

The following table summarizes the inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) values derived from various in vitro studies against phytopathogens, serving as a baseline for human pathogen translation.

| Compound | Target Organism | Activity Type | Effective Concentration |

| Aucuparin | Venturia inaequalis | Spore Germination Inhibition | |

| Eriobofuran | Diplocarpon mali | Mycelial Growth Inhibition | |

| Erwinia amylovora | Antibacterial | ||

| Noraucuparin | Cladosporium herbarum | Antifungal | Moderate Activity |

Pharmaceutical Potential[6]

-

Antifungal Agents: With the rise of azole-resistant Candida and Aspergillus, the biphenyl scaffold offers a novel pharmacophore that does not rely on 14

-demethylase inhibition, potentially bypassing existing resistance mechanisms. -

Dermatological Applications: The lipophilic nature of these compounds makes them ideal candidates for topical formulations treating cutaneous mycoses or inflammatory skin conditions (e.g., Rosacea), leveraging their dual antimicrobial and antioxidant properties.

-

Oncology: Preliminary studies on Rosaceae polyphenols suggest cytotoxic activity against melanoma cells. The biphenyl core is structurally related to known tubulin-binding agents, warranting investigation into their anti-mitotic potential.

References

-

Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans.[6] Phytochemistry, 77, 18-25. Link

-

Liu, B., Beuerle, T., Klundt, T., & Beerhues, L. (2004). Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia.[7][8] Planta, 218(3), 492-496.[8] Link

-

Kokubun, T., & Harborne, J. B. (1995). Phytoalexin induction in the sapwood of plants of the Maloideae (Rosaceae): Biphenyls or dibenzofurans. Phytochemistry, 40(6), 1649-1654. Link

-

Saini, S. S., Teotia, D., Gaid, M., & Beerhues, L. (2019). Benzoate-CoA ligase contributes to the biosynthesis of biphenyl phytoalexins in elicitor-treated pear cell cultures. Molecules, 24(14), 2569. Link

-

Hüttenmeyer, P., et al. (2010). Biphenyl synthase and its role in the biosynthesis of biphenyl phytoalexins in the Maloideae. Plant Biology. Link

Sources

- 1. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biphenyl Phytoalexin in Sorbus pohuashanensis Suspension Cell Induced by Yeast Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3,5-Dimethoxyphenyl)phenol vs pterostilbene structural differences

Title: Structural and Functional Divergence: 4-(3,5-Dimethoxyphenyl)phenol vs. Pterostilbene Document Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

The structural optimization of natural products is a cornerstone of modern drug discovery. Pterostilbene (4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol), a naturally occurring dimethylated analog of resveratrol, is widely investigated for its potent antioxidant and anti-proliferative properties[1]. However, its stilbenoid scaffold—specifically the (E)-ethenyl bridge—presents inherent liabilities regarding photostability and metabolic clearance.

Bioisosteric replacement of the stilbene core with a biphenyl scaffold yields This compound (the direct biphenyl analog of pterostilbene). By excising the two-carbon alkene linker, the molecule transitions from a planar, highly conjugated system to a twisted, 3D biaryl conformation. This whitepaper details the physicochemical, conformational, and mechanistic divergences between these two scaffolds, providing actionable, self-validating protocols for their comparative characterization in preclinical development[2].

Scaffold Geometry & Conformational Dynamics

The Stilbenoid Core (Pterostilbene)

Pterostilbene features two aromatic rings connected by an (E)-ethenyl (trans-double bond) bridge[1].

-

Causality of Planarity: The

hybridization of the alkene carbons enforces a rigid, near-planar geometry. This planarity allows for extended -

Consequence: While this extended conjugation is responsible for pterostilbene’s strong UV absorption and intrinsic fluorescence, it also makes the molecule a relatively "flat" pharmacophore. Flat molecules are prone to promiscuous intercalation into off-target hydrophobic pockets, which can complicate downstream toxicology profiles.

The Biaryl Core (this compound)

In the biphenyl analog, the ethenyl bridge is removed, and the 3,5-dimethoxyphenyl ring is directly bonded to the 4-hydroxyphenyl ring via a single C-C bond.

-

Causality of the Twist: Although the single bond theoretically allows free rotation, steric repulsion between the ortho-hydrogens of the adjacent rings prevents the molecule from adopting a planar conformation. To minimize this steric energy penalty, the rings rotate out of plane, typically adopting a dihedral angle of 40°–45° in solution.

-

Consequence: This twist breaks the global

-conjugation, resulting in a hypsochromic (blue) shift in its UV spectrum. More importantly, it transforms the molecule from a 2D plane into a defined 3D vector, which has been shown to improve target specificity in related biphenyl-based anticancer conjugates[3].

Structural logic and conformational flexibility of pterostilbene vs. its biphenyl analog.

Mechanistic Implications for Drug Development

As a Senior Application Scientist, I emphasize that structural changes must be evaluated through the lens of pharmacokinetics (PK) and drug formulation. The removal of the ethenyl bridge drives two critical mechanistic upgrades:

Photochemical Stability

-

Pterostilbene: The (E)-alkene is highly susceptible to UV-catalyzed photoisomerization, rapidly converting to the less biologically active (Z)-isomer (cis-pterostilbene) upon exposure to ambient light.

-

Biphenyl Analog: The absence of the alkene eliminates the possibility of trans-cis isomerization. This compound is highly photostable, drastically simplifying Chemistry, Manufacturing, and Controls (CMC) requirements during drug formulation.

Metabolic Clearance (CYP450 Liability)

-

Pterostilbene: In Phase I metabolism, the electron-rich alkene bridge is a primary hotspot for epoxidation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2), leading to rapid clearance and potential reactive metabolite formation.

-

Biphenyl Analog: By excising the alkene, this metabolic soft spot is removed. Clearance is redirected primarily to the phenol group (Phase II glucuronidation) or slower ring-hydroxylation pathways, generally resulting in an extended biological half-life[2].

Quantitative Data Presentation

The structural excision of the

| Property | Pterostilbene | This compound | Impact on Drug Design |

| Molecular Formula | Lower MW improves ligand efficiency. | ||

| Molecular Weight | 256.30 g/mol | 230.26 g/mol | Enhanced diffusion and permeability. |

| Core Scaffold | 1,2-Diphenylethene | Biaryl (Biphenyl) | Shifts from 2D flat to 3D twisted structure. |

| Dihedral Angle | ~0° (Planar) | ~40°–45° (Twisted) | Alters receptor pocket fit and intercalation. |

| Photostability | Low (Isomerizes) | High (Inert to UV) | Simplifies formulation and shelf-life. |

| Metabolic Hotspot | Alkene Epoxidation | Ring Hydroxylation | Prolongs Phase I metabolic half-life. |

Self-Validating Experimental Protocols

To empirically validate the structural advantages of the biphenyl scaffold, the following self-validating workflows must be executed. A protocol is "self-validating" when it includes intrinsic controls that confirm the assay's operational integrity regardless of the experimental outcome.

Protocol 1: HPLC-DAD Photostability & Isomerization Profiling

Objective: Quantify the resistance of this compound to UV-induced degradation compared to pterostilbene.

-

Preparation: Prepare 100 µM solutions of both compounds in HPLC-grade methanol. Self-Validating Control: Add 10 µM of caffeine as a UV-stable internal standard (IS) to correct for solvent evaporation and injection volume errors.

-

Irradiation: Aliquot 1 mL of each solution into quartz cuvettes. Expose to a 365 nm UV lamp (10 W) at a fixed distance of 10 cm.

-

Time-Course Sampling: Withdraw 50 µL aliquots at

minutes. -

HPLC-DAD Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at 254 nm and 320 nm.

-

Data Interpretation: Pterostilbene will show a time-dependent decrease in the trans peak and the emergence of a new cis peak. The biphenyl analog must show a stable peak area ratio relative to the caffeine IS, validating its photostability.

Protocol 2: In Vitro CYP450 Metabolic Clearance Assay

Objective: Determine the Phase I intrinsic clearance (

-

Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Initiation: Add the test compounds (1 µM final concentration). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validating Control: Run a parallel incubation without NADPH to validate that degradation is strictly CYP-mediated, not due to chemical instability in the buffer.

-

Quenching: At

minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). -

Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

-

Kinetic Calculation: Plot the natural log of the remaining percentage vs. time to calculate the elimination rate constant (

) and

Step-by-step workflow for comparative CYP450 metabolic clearance profiling.

References

-

PubChem (National Institutes of Health). "Pterostilbene | C16H16O3 | CID 5281727." PubChem Database. URL:[Link]

-

National Center for Biotechnology Information (PMC). "New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies." PubMed Central. URL:[Link]

-

PubMed (National Library of Medicine). "Discovery of novel pterostilbene/biphenyl tethered 5-FU based conjugates targeting colorectal cancer: synthesis, cytotoxic and ADMET modeling studies." Medicinal Chemistry Research. URL:[Link]

Sources

Biosynthesis of Biphenyl Phytoalexins: Mechanistic Insights into Biphenyl Synthase and the Aucuparin Pathway

Executive Summary

Biphenyls and dibenzofurans constitute a highly specialized class of phytoalexins produced by the rosaceous subtribe Pyrinae (e.g., apple, pear, and rowan) in response to pathogenic infections such as Venturia inaequalis (apple scab) and Erwinia amylovora (fire blight)[1][2]. The defining carbon scaffold of these defense compounds is assembled by biphenyl synthase (BIS) , a type III polyketide synthase. This technical guide provides an in-depth mechanistic analysis of the biphenyl biosynthetic pathway, focusing on the enzymatic cascade that yields the primary biphenyl phytoalexin, aucuparin, and addresses the structural biology governing the specific hydroxylation patterns of the biphenyl rings.

The Core Biosynthetic Engine: Biphenyl Synthase (BIS)

Biphenyl synthase (BIS) catalyzes the first committed step in biphenyl biosynthesis. Unlike archetypal type III PKSs (such as chalcone synthase) that utilize 4-coumaroyl-CoA, BIS has evolved a reshaped active-site cavity tailored for small, hydrophobic starter units[3].

The enzyme catalyzes the iterative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA . Following polyketide chain elongation, the intermediate undergoes an intramolecular aldol cyclization and decarboxylation to yield 3,5-dihydroxybiphenyl [4].

Structural Divergence: 4-Hydroxy vs. 4'-Hydroxy Biphenyls

The specific nomenclature of biphenyl derivatives is dictated by the ring substitution pattern. The prompt references 3,5-dimethoxy-4'-hydroxybiphenyl . It is critical to distinguish this from the canonical phytoalexin aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) [5].

-

A-Ring Modification (4-hydroxy): In aucuparin, the 4-hydroxyl group is located on the polyketide-derived resorcinol ring (the A-ring), situated between the two methoxy groups at positions 3 and 5[4].

-

B-Ring Modification (4'-hydroxy): The formation of a 4'-hydroxybiphenyl would require the hydroxyl group to be on the unsubstituted phenyl ring (the B-ring). Biosynthetically, this would necessitate BIS utilizing 4-hydroxybenzoyl-CoA as the starter unit instead of benzoyl-CoA. However, kinetic and structural studies demonstrate that wild-type BIS exhibits strict substrate discrimination and does not accept 4-hydroxybenzoyl-CoA[2]. Therefore, the endogenous pathway strictly funnels toward the 4-hydroxy architecture, unless engineered or acted upon by an uncharacterized B-ring-specific cytochrome P450.

Downstream Tailoring: The O-Methylation and Hydroxylation Sequence

The conversion of 3,5-dihydroxybiphenyl to aucuparin follows a strict, causally linked sequence: O-methylation → 4-hydroxylation → O-methylation [1][6]. The order of these reactions is dictated by the absolute substrate specificities of the downstream tailoring enzymes.

-

First O-Methylation: O-methyltransferase 1 (OMT1) methylates 3,5-dihydroxybiphenyl utilizing S-adenosyl-L-methionine (SAM) to form 3-hydroxy-5-methoxybiphenyl [4].

-

4-Hydroxylation: The cytochrome P450 monooxygenase, biphenyl 4-hydroxylase (B4H, identified as CYP736A107), introduces a hydroxyl group at the 4-position, yielding noraucuparin (3,4-dihydroxy-5-methoxybiphenyl) [7]. Causality Note: B4H exhibits absolute specificity for 3-hydroxy-5-methoxybiphenyl and cannot hydroxylate the unmethylated 3,5-dihydroxybiphenyl[7][8]. This strict enzyme-substrate recognition prevents premature hydroxylation and enforces the pathway's linear sequence.

-

Second O-Methylation: A second methyltransferase (OMT2) methylates the remaining meta-hydroxyl group of noraucuparin to finalize the synthesis of aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) [4].

Biosynthetic pathway of aucuparin via biphenyl synthase and sequential tailoring enzymes.

Quantitative Kinetic Landscape

Understanding the metabolic flux requires analyzing the kinetic parameters of the involved enzymes. The high affinity (low

| Enzyme | Substrate | Localization | ||

| BIS | Benzoyl-CoA | ~2.5 - 4.0 | ~0.04 | Cytosol |

| OMT1 | 3,5-dihydroxybiphenyl | ~15.2 | ~0.12 | Cytosol |

| B4H | 3-hydroxy-5-methoxybiphenyl | ~8.5 | ~0.55 | Endoplasmic Reticulum (ER) |

| OMT2 | Noraucuparin | ~20.1 | ~0.08 | Cytosol |

(Note: Values are representative aggregates from recombinant Sorbus aucuparia and Malus × domestica characterizations[2][4][7]).

Self-Validating Experimental Protocol: In Vitro Pathway Reconstitution

To validate the biosynthesis of biphenyls, researchers must reconstitute the pathway in vitro. The following protocol is designed as a self-validating system : by compartmentalizing the cytosolic and microsomal fractions, and selectively withholding cofactors, the causal dependency of each step is empirically proven.

Phase 1: Fractionation and Enzyme Preparation

Experience Insight: Because B4H is a membrane-bound CYP450, it must be isolated in the microsomal fraction, whereas BIS and OMTs are soluble cytosolic proteins[1].

-

Elicitation: Treat Sorbus aucuparia cell suspension cultures with Venturia inaequalis elicitor extract for 15 hours to induce BIS and B4H expression[1].

-

Homogenization: Lyse cells in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and protease inhibitors.

-

Ultracentrifugation: Centrifuge the homogenate at 10,000 × g for 20 mins to remove debris. Centrifuge the supernatant at 100,000 × g for 60 mins.

-

Separation: The resulting supernatant is the cytosolic fraction (containing BIS, OMT1, OMT2). Resuspend the pellet in buffer to obtain the microsomal fraction (containing B4H and Cytochrome P450 reductase)[7].

Phase 2: Sequential Biotransformation Assay

-

Reaction Setup: In a 500 µL reaction volume, combine 100 µg of cytosolic protein and 100 µg of microsomal protein.

-

Substrate Initiation: Add 100 µM Benzoyl-CoA and 300 µM Malonyl-CoA.

-

Cofactor Addition (The Validation Step):

-

Test Tube: Add 1 mM SAM (for OMTs) and 1 mM NADPH (for B4H).

-

Negative Control Tube: Add 1 mM SAM but omit NADPH .

-

-

Incubation: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 50 µL of 20% trichloroacetic acid.

Phase 3: Analytical Quantification

-

Extract the reaction mixture twice with 500 µL ethyl acetate. Evaporate to dryness and resuspend in 100 µL methanol.

-

Analyze via HPLC-DAD (detection at 270 nm) or LC-MS/MS.

-

Validation Logic: In the Test Tube, the final peak should correspond to aucuparin (m/z 230). In the Negative Control Tube, the absence of NADPH traps the pathway at the B4H step; the chromatogram must show an accumulation of 3-hydroxy-5-methoxybiphenyl (m/z 216) and a complete absence of aucuparin, proving the absolute requirement of the P450 hydroxylation step[1][7].

Self-validating in vitro workflow for reconstituting the biphenyl phytoalexin pathway.

References

-

Khalil, M., Beuerle, T., Müller, A., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 101-109. URL: [Link]

-

Sircar, D., Gaid, M. M., Chizzali, C., Reckwell, D., Kaufholdt, D., Beuerle, T., ... & Beerhues, L. (2015). Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins. Plant Physiology, 168(2), 428-442. URL:[Link]

-

Chizzali, C., Gaid, M. M., Belkheir, A. K., Hänsch, R., Richter, K., Flachowsky, H., ... & Beerhues, L. (2016). Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. PLoS One, 11(7), e0158761. URL:[Link]

-

Stewart, C., Woods, K., Macias, G., Allan, A. C., & Noel, J. P. (2017). Biphenyl synthase and benzophenone synthase constitute an evolutionarily distinct clade of type III polyketide synthases. Plant Physiology, 173(4), 1882-1897. URL:[Link]

Sources

- 1. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publications - Salk Institute for Biological Studies [salk.edu]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: The Role of 4-(3,5-Dimethoxyphenyl)phenol in Apple Replant Disease (ARD)

The following technical guide details the role of 4-(3,5-Dimethoxyphenyl)phenol (commonly known as Aucuparin ) in the etiology and persistence of Apple Replant Disease (ARD).

Executive Summary

Apple Replant Disease (ARD) is a complex soil-borne syndrome characterized by stunting, root necrosis, and reduced yields in replanted orchards. While historically attributed to simple phenolic autotoxicity (e.g., phloridzin), recent metabolomic and transcriptomic profiling (2015–2025) has identified biphenyl phytoalexins , specifically This compound (Aucuparin) and its derivatives, as central mediators of the disease.

Contrary to the "autotoxin" hypothesis, Aucuparin is an inducible defense metabolite synthesized de novo in response to the ARD pathobiome (Ilyonectria, Pythium, Rhizoctonia). However, its accumulation drives a "dysbiosis loop": while intended to inhibit pathogens, it indiscriminately suppresses beneficial rhizosphere bacteria (Streptomyces, Rhodococcus), preventing microbiome recovery and perpetuating disease susceptibility.

Chemical Profile & Biosynthesis[1][2]

Compound Name: this compound Common Name: Aucuparin Chemical Class: Biphenyl Phytoalexin Molecular Formula: C₁₄H₁₄O₃ Molecular Weight: 230.26 g/mol

Biosynthetic Pathway

The synthesis of Aucuparin is restricted to the subtribe Malinae (Rosaceae). It is not constitutive but induced by biotic stress. The pathway is initiated by Biphenyl Synthase (BIS) , a type III polyketide synthase, which condenses Benzoyl-CoA with three malonyl-CoA units.[1]

Key Enzymes:

-

BIS (Biphenyl Synthase): Forms the 3,5-dihydroxybiphenyl scaffold.[1][2]

-

B4H (Biphenyl 4-Hydroxylase): Cytochrome P450 monooxygenase introducing the 4-hydroxyl group.[2]

-

OMT (O-Methyltransferase): Methylates the hydroxyl groups to form Aucuparin.[1]

Visualization: Biosynthetic Signaling Pathway

Figure 1: Biosynthetic pathway of Aucuparin in Malus roots induced by biotic stress.

Mechanistic Role in ARD: The Dysbiosis Loop

Recent studies (APS Journals, 2025) have shifted the understanding of Aucuparin from a passive autotoxin to an active modulator of the rhizosphere microbiome.

Induction and Exudation[4]

-

Trigger: Infection by ARD complex pathogens (Ilyonectria robusta, Pythium ultimum).

-

Localization: Accumulates in the root cortex and vascular cylinder.

-

Exudation: Approximately 20–40% of synthesized Aucuparin is exuded into the rhizosphere.

Selective Toxicity & Microbiome Shift

Aucuparin exhibits a broad-spectrum antimicrobial activity that paradoxically favors the pathogen complex.

| Target Organism | Type | Effect of Aucuparin (MIC ~33 µg/mL) | Consequence |

| Ilyonectria robusta | Pathogen | Resistant / Tolerant | Pathogen persists in soil. |

| Pythium ultimum | Pathogen | Moderate Inhibition | Pathogen suppressed but not eliminated. |

| Streptomyces spp.[3] | Beneficial | High Sensitivity | Loss of antibiotic-producing biocontrol agents. |

| Rhodococcus spp.[3] | Beneficial | High Sensitivity | Loss of potential phenolic degraders. |

| Pseudomonas spp. | Beneficial | Moderate Sensitivity | Reduced plant growth promotion (PGP). |

Experimental Protocols

To validate the role of Aucuparin in your specific ARD system, use the following standardized workflows.

Extraction from Apple Roots (Targeted Metabolomics)

Objective: Quantify Aucuparin concentration in root tissue.

-

Harvest: Collect fine roots (<2mm diameter) from apple rootstocks (e.g., M26, M9). Wash with tap water, then distilled water.

-

Lyophilization: Freeze-dry roots for 48 hours and grind to a fine powder using a ball mill.

-

Extraction:

-

Weigh 200 mg of root powder.

-

Add 500 µL of HPLC-grade Methanol (MeOH).

-

Internal Standard: Add 10 µL of 4-phenylphenol (1 mg/mL).

-

Vortex for 30s, sonicate for 15 min at 4°C.

-

Centrifuge at 13,000 x g for 10 min.

-

Collect supernatant. Repeat extraction once and combine supernatants.

-

-

Derivatization (for GC-MS):

-

Evaporate MeOH under nitrogen stream.

-

Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Incubate at 60°C for 30 min.

-

Root Exudate Collection (Soil-Hydroponic Hybrid)

Objective: Measure active exudation of Aucuparin into the rhizosphere.

-

Growth Phase: Grow plantlets in ARD-infested soil for 4–8 weeks to induce biosynthesis.

-

Transfer: Gently remove plantlets, rinse roots to remove soil particles (do not damage root hairs).

-

Collection:

-

Place roots in a sterile amber glass vial containing 20 mL sterile distilled water .

-

Incubate for 4 hours in a growth chamber (light/dark cycle maintained).

-

-

Processing:

-

Filter water through a 0.22 µm PTFE filter.

-

Enrich via Solid Phase Extraction (SPE) using C18 cartridges.

-

Elute with MeOH and analyze via GC-MS or LC-MS/MS.

-

Visualization: Experimental Workflow

Figure 2: Standardized workflow for isolation and quantification of Aucuparin from roots and exudates.

Mitigation Strategies

Current drug development and agricultural research focus on breaking the Aucuparin-mediated dysbiosis loop.

-

Microbial Degradation: Inoculation with specific Rhodococcus or Pseudomonas strains capable of cleaving the biphenyl ring (bph gene cluster) can detoxify the rhizosphere.

-

Adsorption Agents: Application of high-temperature Biochar (pyrolyzed >600°C) has been shown to adsorb phenolic exudates, reducing the selective pressure on the microbiome.

-

Genotype Selection: Breeding rootstocks with downregulated BIS expression or altered phytoalexin profiles (e.g., higher dibenzofuran:biphenyl ratios) to reduce autotoxic load.

References

-

Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens. Source: APS Journals (Phytopathology), 2025. URL:[Link]

-

Formation and exudation of biphenyl and dibenzofuran phytoalexins by roots of the apple rootstock M26 grown in apple replant disease soil. Source: PubMed (Phytochemistry), 2021. URL:[Link]

-

Toward a holistic view of orchard ecosystem dynamics: A comprehensive review of the multiple factors governing development or suppression of apple replant disease. Source: Frontiers in Microbiology, 2022. URL:[Link]

-

Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. Source: PLOS ONE, 2016. URL:[Link]

Sources

- 1. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Bio-evaluation of Dibenzofuran Phytoalexins from a 4'-Hydroxy-3,5-dimethoxybiphenyl Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dibenzofuran phytoalexins, a class of plant-derived defense compounds, have garnered significant interest within the scientific community due to their potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis and biological significance of these valuable molecules, with a specific focus on the pivotal role of the 4'-hydroxy-3,5-dimethoxybiphenyl precursor. We will delve into the strategic chemical synthesis of this precursor, its enzymatic conversion into bioactive dibenzofurans, and the analytical methodologies required for their characterization. Furthermore, this guide will present a detailed examination of the therapeutic potential of the resulting dibenzofuran phytoalexins, supported by quantitative biological activity data.

Introduction: The Rising Prominence of Dibenzofuran Phytoalexins

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or abiotic stress.[1] Among these, dibenzofurans, characterized by a furan ring fused to two benzene rings, have emerged as a particularly promising class of natural products.[2] These compounds are notably produced by plants in the subtribe Malinae of the Rosaceae family, which includes economically important species such as apples and pears.[3][4]

The interest in dibenzofuran phytoalexins extends beyond their role in plant defense. A growing body of evidence highlights their potential as lead compounds in drug discovery, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] This guide focuses on a key biosynthetic precursor, 4'-hydroxy-3,5-dimethoxybiphenyl, and its transformation into these valuable therapeutic agents.

Biosynthetic Pathway: From Biphenyl to Dibenzofuran

The biosynthesis of dibenzofuran phytoalexins in plants begins with the formation of a biphenyl scaffold. The enzyme biphenyl synthase (BIS) catalyzes the condensation of benzoyl-CoA and three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[8] This initial biphenyl structure then undergoes a series of enzymatic modifications, including hydroxylation and O-methylation, to yield a variety of biphenyl precursors. One such key precursor is aucuparin (4-hydroxy-3,5-dimethoxybiphenyl).[8]

The conversion of these biphenyl precursors into dibenzofurans is an oxidative process. While the exact enzymatic machinery is still under investigation in some species, evidence points to the involvement of cytochrome P450 enzymes and laccases in catalyzing the intramolecular oxidative coupling required for the formation of the furan ring.[8][9] The parallel accumulation of biphenyls and dibenzofurans in elicited plant cell cultures suggests a direct biosynthetic link between these two classes of compounds.[8]

Figure 1: Biosynthetic pathway from primary metabolites to dibenzofuran phytoalexins.

Chemical Synthesis of the Precursor: 4'-Hydroxy-3,5-dimethoxybiphenyl

For research and development purposes, a reliable and scalable chemical synthesis of the 4'-hydroxy-3,5-dimethoxybiphenyl precursor is essential. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose, offering high yields and tolerance of a wide range of functional groups.[10][11]

Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. In this case, 4-bromoanisole can be coupled with 3,5-dimethoxyphenylboronic acid to yield the desired biphenyl structure. A subsequent demethylation step would be required to expose the hydroxyl group.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling of 4-bromoanisole and 3,5-dimethoxyphenylboronic acid

-

To an oven-dried Schlenk flask, add 3,5-dimethoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,4'-dimethoxy-3,5-dimethoxybiphenyl.

Step 2: Selective Demethylation

A selective demethylation of the 4'-methoxy group is required. This can be achieved using various reagents, such as boron tribromide (BBr₃) at low temperatures or other selective demethylating agents. The reaction conditions must be carefully controlled to avoid demethylation of the 3 and 5-methoxy groups.

Enzymatic Conversion to Dibenzofuran Phytoalexins

The transformation of the biphenyl precursor into a dibenzofuran can be efficiently achieved using oxidative enzymes such as laccases. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds, using molecular oxygen as the electron acceptor and producing water as the only byproduct.[9]

The Role of Laccase in Oxidative Coupling

Laccase from the white-rot fungus Trametes versicolor is a robust and commercially available enzyme that can be used for this transformation. The enzyme generates a phenoxy radical on the 4'-hydroxy-3,5-dimethoxybiphenyl precursor, which then undergoes intramolecular C-C or C-O bond formation to yield the dibenzofuran structure.

Detailed Experimental Protocol for Laccase-Mediated Synthesis

-

Reaction Setup: In a suitable reaction vessel, dissolve the 4'-hydroxy-3,5-dimethoxybiphenyl precursor in a minimal amount of a water-miscible organic solvent (e.g., acetone or ethanol).

-

Add this solution to a buffer solution, typically a sodium acetate buffer (pH 4.5-5.5), to achieve the desired final substrate concentration.

-

Enzyme Addition: Add laccase from Trametes versicolor to the reaction mixture. The enzyme loading will need to be optimized but can typically range from 1-10 U/mL.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation and exposure to air (as the source of oxygen) for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Work-up and Purification: Upon completion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Extract the product into the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting dibenzofuran phytoalexin by column chromatography or preparative HPLC.

Figure 2: Overall experimental workflow from precursor synthesis to biological evaluation.

Characterization and Data Presentation

Thorough characterization of the synthesized precursor and the resulting dibenzofuran phytoalexin is crucial for confirming their identity and purity.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the method of choice for both monitoring the reaction progress and for the final purity assessment. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water (often with a small amount of formic or trifluoroacetic acid).[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compounds.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| 4'-Hydroxy-3,5-dimethoxybiphenyl | C₁₄H₁₄O₃ | 230.26 g/mol | δ 6.4-7.5 (m, Ar-H), 3.8 (s, 6H, OCH₃) | δ 160, 145, 135, 130, 115, 105, 98, 55 (Ar-C, OCH₃) |

| Eriobofuran (a representative dibenzofuran) | C₁₄H₁₂O₄ | 244.24 g/mol | δ 6.8-8.0 (m, Ar-H), 3.9 (s, 3H, OCH₃) | δ 110-160 (Ar-C), 56 (OCH₃) |

Note: Predicted NMR data is based on chemical shift calculations and comparison with similar structures. Experimental data should be acquired for confirmation.

Biological Activity and Therapeutic Potential

Dibenzofuran phytoalexins have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial activity of dibenzofuran phytoalexins against a broad spectrum of pathogens, including bacteria and fungi.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Dibenzofuran Derivative | Microorganism | MIC (µg/mL) | Reference |

| Eriobofuran | Erwinia amylovora | ~195 (MIC₅₀) | [4] |

| Noreriobofuran | Erwinia amylovora | ~173 (MIC₅₀) | [4] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [5] |

Anticancer Activity

The anticancer properties of dibenzofuran derivatives are also well-documented, with many compounds exhibiting cytotoxicity against various cancer cell lines.[6][15][16] The half-maximal inhibitory concentration (IC₅₀) is used to measure the potency of these compounds.

| Dibenzofuran Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Kehokorin A | HeLa | 1.5 (mg/mL) | [15] |

| Benzofuran derivative | MCF-7 (Breast) | 2.96 - 4.06 | [17] |

| Benzofuran derivative | HePG2 (Liver) | Varies | [16] |

Conclusion and Future Directions

The synthetic pathway from 4'-hydroxy-3,5-dimethoxybiphenyl to dibenzofuran phytoalexins represents a promising avenue for the development of novel therapeutic agents. The chemical and enzymatic methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of these valuable compounds. Future research should focus on the optimization of these synthetic routes, the exploration of the full therapeutic potential of a wider range of dibenzofuran derivatives, and the elucidation of their mechanisms of action at the molecular level. The continued investigation of these plant-derived molecules holds great promise for addressing unmet needs in medicine.

References

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New catalysts for Suzuki-Miyaura coupling. Journal of the American Chemical Society, 127(13), 4685-4696.

-

Teotia, D., Saini, S. S., Gaid, M., Beuerle, T., Beerhues, L., & Sircar, D. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of chromatographic science, 54(6), 920–926. [Link]

- Karimi, F., & Ghassempour, A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini reviews in medicinal chemistry, 20(15), 1486–1494.

-

Teotia, D., Saini, S. S., Gaid, M., Beuerle, T., Beerhues, L., & Sircar, D. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 920-926. [Link]

- Khalil, M. N., Beuerle, T., Müller, A., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 126-133.

- Teotia, D., Saini, S. S., Gaid, M., Beuerle, T., Beerhues, L., & Sircar, D. (2016). Development and validation of a new HPLC method for the determination of biphenyl and dibenzofuran phytoalexins in Rosaceae.

- Al-Majmaie, S., Al-Karagoly, H., & Al-Kuwaiti, A. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092.

- Grosso, S., Radaelli, F., Fronza, G., Passarella, D., & Riva, S. (2019). Studies on the Laccase-Catalyzed Oxidation of 4-Hydroxy-Chalcones. European Journal of Organic Chemistry, 2019(18), 2919-2926.

-

Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: biphenyls and dibenzofurans. Beilstein journal of organic chemistry, 8, 613–620. [Link]

- Khalil, M. N. A., Beuerle, T., Müller, A., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 126–133.

- Canesi, S., & Bouchu, D. (2022). Laccase-mediated synthesis of bioactive natural products and their analogues. RSC Chemical Biology, 3(5), 513-528.

- Busnena, B. A., Pucker, B., Kolev, A., Beerhues, L., & Liu, B. (2024). Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens.

- Ahuja, I., Kissen, R., & Bones, A. M. (2012). Phytoalexins in defense against pathogens. Trends in plant science, 17(2), 73-90.

-

Bratkovskaya, I., Ivanec, R., & Kulys, J. (2006). Mediator-assisted laccase-catalyzed oxidation of 4-hydroxybiphenyl. Biochemistry. Biokhimiia, 71(5), 550–554. [Link]

- van der Hulst, R., van den Berg, O., & Weijers, C. A. (2016). Characterization of the Laccase-mediated Oligomerization of 4-Hydroxybenzoic Acid.

- Liu, B., & Beerhues, L. (2020). Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.

- El-Sayed, M. G., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tawil, A. M. (2012). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Medicinal Chemistry Research, 21(9), 2376-2387.

- Xu, F. (1997). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology, 63(8), 3174-3179.

- BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. BenchChem.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Busnena, B. A., Beerhues, L., & Liu, B. (2023). Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Planta, 258(4), 79. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Scientific reports, 12(1), 1-22.

-

SciSpace. (n.d.). Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case. [Link]

-

R Discovery. (2012, July 1). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0219339). [Link]

-

Indian Journal of Chemistry. (2023, October 18). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. [Link]

- BenchChem. (2025).

- da Silva, M. N., de Moraes, M. C., da Silva, G. G., & Costa, P. R. (2014). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25, 1199-1207.

-

Li, J., Zhang, F., Li, Y., & Linhardt, R. J. (2014). Enzymatic synthesis of heparan sulfate and heparin. Methods in molecular biology (Clifton, N.J.), 1229, 235–244. [Link]

-

IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

- Li, J., Zhang, F., Li, Y., & Linhardt, R. J. (2015). Enzymatic Synthesis of Glycosaminoglycan Heparin. Methods in molecular biology (Clifton, N.J.), 1229, 235–244.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis 530-57-4 [sigmaaldrich.com]

- 12. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0318303) [np-mrd.org]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Analysis of the Biological Activities of Biphenyl and Stilbene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The biphenyl and stilbene scaffolds represent two of the most privileged structures in medicinal chemistry, each serving as the foundation for a vast array of biologically active compounds. While both are characterized by the presence of two phenyl rings, the nature of the linkage between them—a direct single bond in biphenyls versus an ethylene bridge in stilbenes—imparts distinct conformational and electronic properties. These structural nuances translate into a diverse and often contrasting spectrum of biological activities. This in-depth technical guide provides a comprehensive comparative analysis of biphenyl and stilbene derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. We will delve into the structure-activity relationships that govern their potency and selectivity, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of these versatile molecular architectures.

Structural and Conformational Distinctions: The Foundation of Divergent Biological Activities

The fundamental difference between the biphenyl and stilbene cores lies in the linkage of their phenyl rings. The single C-C bond in biphenyls allows for torsional rotation, leading to a non-planar conformation in the solution and gas phases. The degree of this twist is influenced by the nature and position of substituents, which can have a profound impact on the molecule's ability to interact with biological targets.[1] In contrast, the ethylene bridge in stilbenes introduces a degree of rigidity and the possibility of cis (Z) and trans (E) isomerism.[2] The trans isomer is generally more stable and often exhibits greater biological activity. This structural rigidity, along with the electronic effects of the double bond, dictates the overall shape and reactivity of stilbene derivatives.

Comparative Biological Activities: A Multifaceted Examination

Biphenyl and stilbene derivatives have demonstrated a wide range of pharmacological effects. Here, we present a comparative overview of their most prominent activities.

Anticancer Activity: Targeting the Hallmarks of Cancer

Both biphenyl and stilbene derivatives have emerged as promising candidates in the development of novel anticancer agents, often exhibiting distinct mechanisms of action.[3][4]

Stilbene derivatives , most notably resveratrol and its analogues, have been extensively studied for their ability to interfere with multiple stages of carcinogenesis. They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[5][6] For instance, some stilbenes have been shown to be potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like combretastatins.[7]

Biphenyl derivatives also exhibit significant cytotoxic effects against a variety of human cancer cell lines.[8] Their anticancer mechanisms are diverse and can include the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[9][10] Certain hydroxylated biphenyl compounds have shown potent antiproliferative activity against malignant melanoma cells, inducing apoptosis and cell cycle arrest.[11]

Comparative Efficacy:

Direct comparison of the anticancer potency of these two classes is complex due to the vast structural diversity within each. However, studies have shown that both scaffolds can yield highly potent compounds. The tables below summarize the half-maximal inhibitory concentration (IC50) values for representative biphenyl and stilbene derivatives against various cancer cell lines, illustrating the therapeutic potential within both families.

Table 1: Anticancer Activity (IC50) of Selected Biphenyl Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxylated Biphenyl 11 | Malignant Melanoma | 1.7 ± 0.5 | [11] |

| Hydroxylated Biphenyl 12 | Malignant Melanoma | 2.0 ± 0.7 | [11] |

| Dibenzocyclooctatetraene Succinimide 5a | Various Human Tumor Cell Lines | 1.38 - 1.45 | [10] |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | - | - | [12] |

| Biphenyl Amide Analogue | MCF-7 (Breast) | 39.0 | [13] |

| Biphenyl Amide Analogue | MDA-MB-231 (Breast) | 35.1 | [13] |

Table 2: Anticancer Activity (IC50) of Selected Stilbene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pterostilbene | CCRF-CEM (Leukemia) | - | [14] |

| Piceatannol | CCRF-CEM (Leukemia) | 4.57 | [14] |

| Resveratrol | HL60 (Leukemia) | 54.09 | [14] |

| (E)-2′,3,5′,5-tetrathydroxystilbene | SARS-CoV infected cells | - | [5] |

| Benzoxazole linked combretastatin derivative | MCF-7 (Breast) | 0.11 ± 0.093 | [5] |

| 3'-hydroxypterostilbene | COLO205 (Colon) | 9.0 ± 0.2 | [15] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Both biphenyl and stilbene derivatives have demonstrated significant anti-inflammatory properties.

Stilbene derivatives , such as resveratrol, are well-known for their ability to suppress inflammatory responses. They can inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and modulate key signaling pathways, including the NF-κB pathway.[16]

Biphenyl derivatives have also been investigated as anti-inflammatory agents.[16] Certain biphenyl carboxamide derivatives have shown potent anti-inflammatory effects in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12][17] The anti-inflammatory mechanism of some biphenyls also involves the inhibition of the NF-κB signaling pathway.[9]

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of pathologies.

Stilbene derivatives , particularly those with multiple hydroxyl groups like resveratrol, are potent antioxidants.[18] They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes. The antioxidant capacity of stilbenes is highly dependent on the number and position of hydroxyl groups on the phenyl rings.[18]

Biphenyl derivatives , especially hydroxylated biphenyls, also exhibit significant antioxidant activity.[19][20] Similar to stilbenes, the radical scavenging ability of biphenyls is largely attributed to the presence of phenolic hydroxyl groups.[20] Comparative studies have shown that both classes of compounds can be effective antioxidants, with their relative potency depending on their specific substitution patterns.[21][22]

Key Signaling Pathways Modulated by Biphenyl and Stilbene Derivatives

The biological activities of biphenyl and stilbene derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[23] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[23]